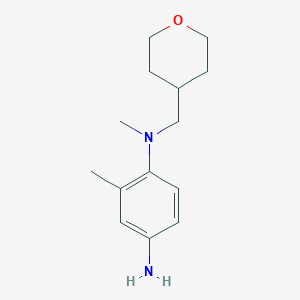

N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine

説明

特性

IUPAC Name |

1-N,2-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-11-9-13(15)3-4-14(11)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIWQHOJPAXUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N(C)CC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153284 | |

| Record name | N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-44-4 | |

| Record name | N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials

- Benzene-1,4-diamine (para-phenylenediamine)

- Methylating agents: Methyl iodide, methyl sulfate, or methylmagnesium halides

- Tetrahydro-2H-pyran-4-ylmethyl halide or equivalent electrophile

- Bases and solvents: Typically mild bases (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF, THF)

General Preparation Method

The synthesis generally proceeds via:

- Selective protection or differential reactivity of the two amino groups on benzene-1,4-diamine to allow stepwise functionalization.

- N-methylation of one amino group to introduce the dimethyl substitution.

- Alkylation with tetrahydro-2H-pyran-4-ylmethyl electrophile on the same nitrogen.

- Purification by chromatography or crystallization.

Detailed Preparation Methods and Research Findings

N-Methylation of Benzene-1,4-diamine

- The initial N-methylation can be achieved by reacting benzene-1,4-diamine with methyl iodide or methyl sulfate under controlled conditions to favor mono- or dimethylation on one amino group.

- Literature reports indicate that N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine can be synthesized by first methylating the amino group and then introducing the tetrahydropyran substituent.

Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group

- The tetrahydro-2H-pyran-4-ylmethyl group is typically introduced via nucleophilic substitution using a halomethyl derivative of tetrahydropyran.

- The precursor, 4-(chloromethyl)tetrahydro-2H-pyran , can be prepared by reduction of tetrahydro-2H-pyran-4-carboxaldehyde or by chloromethylation of tetrahydropyran derivatives.

- Alkylation is performed under mild base conditions (e.g., K2CO3) in polar aprotic solvents like DMF or THF to facilitate nucleophilic substitution on the halide.

Alternative Synthetic Routes

- Some methods use reductive amination of benzene-1,4-diamine with tetrahydro-2H-pyran-4-carboxaldehyde followed by methylation steps.

- Protection of one amino group as an amide or carbamate allows selective functionalization of the other amino group.

- Buchwald-type palladium-catalyzed amination methods have been reported for related amine couplings, although these are more common in heterocyclic systems and may require optimization for this substrate.

Representative Experimental Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Benzene-1,4-diamine + Methyl iodide, K2CO3, DMF, rt | 70-85 | Selective mono- or dimethylation on one amino group |

| 2 | 4-(Chloromethyl)tetrahydro-2H-pyran + methylated amine, K2CO3, DMF, 60°C | 60-75 | Nucleophilic substitution to introduce tetrahydropyran |

| 3 | Purification by silica gel chromatography | - | Use gradient elution with hexanes/ethyl acetate |

Research Findings and Optimization Notes

- Purification on silica gel using ethyl acetate/hexane mixtures is effective for isolating the target compound with high purity.

- Reaction temperature control is critical to avoid over-alkylation or decomposition.

- Use of protecting groups on the second amino group can improve selectivity and yield but adds synthetic steps.

- The tetrahydropyran ring remains stable under these conditions, preserving the desired substituent integrity.

- Alternative methylation methods using methylmagnesium halides in THF have been reported for related tetrahydropyran intermediates, providing high yields of key intermediates.

化学反応の分析

Types of Reactions

N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives

科学的研究の応用

Pharmaceutical Intermediates

One of the primary applications of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine is as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. For instance, compounds with similar structures have been investigated for their efficacy against cancer and other chronic diseases due to their ability to interact with biological targets effectively .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of bioactive molecules. Researchers have utilized it to create derivatives that exhibit enhanced biological activity. For example, studies have shown that modifications to the tetrahydropyran moiety can significantly affect the pharmacological properties of the resulting compounds .

Materials Science

In materials science, this compound has been explored for its potential use in creating polymers and other materials with specific mechanical and thermal properties. Its amine functionality allows it to act as a hardener in epoxy resins, contributing to improved durability and resistance to environmental factors .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted using this compound to predict the biological activity of related molecules. Computational tools have been employed to analyze its structure and estimate key physicochemical properties, aiding in the design of new compounds with desired activities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The research highlighted how modifications to the tetrahydropyran ring enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Polymer Development

Another research project focused on utilizing this compound in the formulation of novel epoxy resins. The results indicated that incorporating this compound improved the thermal stability and mechanical strength of the resulting materials. This advancement has implications for industrial applications where durable materials are essential .

作用機序

The mechanism of action of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Core Modifications: The THP group in the target compound distinguishes it from analogs like Pic-stilbene (pyridine-based) and SI80 (pyrazole-fluorophenyl). The THP moiety’s oxygen atom may participate in hydrogen bonding, improving solubility in aqueous environments compared to purely aromatic substituents .

Physicochemical Properties :

- Lipophilicity : The THP group balances lipophilicity (LogP ~2–3), whereas N1,N4-bis(pyridin-4-ylmethyl)benzene-1,4-diamine (LogP ~1.5) is more polar due to dual pyridine rings .

- Melting Points : Substituted benzene-1,4-diamines generally exhibit melting points between 120–150°C (e.g., benzene-1,4-diamine: 143–145°C ), but bulky groups like THP may lower crystallinity .

Applications :

- Neurological Targets : Pic-stilbene’s pyridyl group enables metal ion chelation, relevant in Alzheimer’s disease therapeutics . The target compound’s THP group may similarly target CNS receptors.

- Antimicrobial Activity : Fluorophenyl-pyrazole derivatives (SI80) show promise against bacterial strains, suggesting the target compound could be derivatized for similar purposes .

生物活性

N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine (CAS No. 1220037-44-4) is a chemical compound classified as an aromatic amine. Its molecular formula is , and it is characterized by a white crystalline solid form that is soluble in both water and organic solvents . This compound has garnered attention for its potential biological activities, which are being explored across various fields, including medicinal chemistry and environmental science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential applications in treating diseases related to inflammation and cancer .

Toxicological Profile

The compound has been assessed for its toxicity levels. Studies indicate that it may cause irritation upon contact with skin or eyes. However, detailed toxicological data specific to this compound are still sparse and warrant further investigation to fully understand its safety profile .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,4-diaminobenzene with tetrahydro-2H-pyran derivatives under basic conditions. Common solvents used include dichloromethane at room temperature to optimize yield and purity.

Chemical Reactions

This compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms corresponding quinones | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts to corresponding amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Forms various substituted derivatives | Sodium methoxide, potassium tert-butoxide |

These reactions highlight the compound's versatility as a building block in organic synthesis.

Recent Studies

Recent research has focused on the biological implications of compounds similar to this compound. For instance:

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine?

The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, alkylation of benzene-1,4-diamine derivatives with tetrahydro-2H-pyran-4-ylmethyl halides under controlled pH and temperature (e.g., 60–80°C) can yield the target compound. Catalysts such as palladium or nickel may enhance efficiency, while purification via column chromatography or recrystallization ensures high purity . Optimization of solvent systems (e.g., ethanol/water mixtures) and stoichiometric ratios of reactants is critical to minimize by-products like over-alkylated species .

Q. How is the compound characterized structurally and spectroscopically?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm methylation patterns. For instance, methyl groups on the benzene ring resonate at δ 2.1–2.5 ppm, while the tetrahydro-2H-pyran moiety shows distinct signals at δ 3.5–4.0 ppm .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Stretching vibrations for C-N (1250–1350 cm) and aromatic C-H (3000–3100 cm) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of benzene-1,4-diamine?

Steric and electronic effects of substituents (e.g., tetrahydro-2H-pyran) can dictate regioselectivity. Computational studies (e.g., density functional theory, DFT) predict transition states and energy barriers for alkylation steps. For example, bulky groups like tetrahydro-2H-pyran may favor axial conformations, altering reaction pathways . Experimental validation via X-ray crystallography (e.g., COD entries 2212421, 2232934) provides empirical bond angles and confirms stereochemistry .

Q. What strategies resolve contradictions in reported catalytic efficiencies for similar compounds?

Discrepancies in catalytic yields (e.g., 60% vs. 85%) may arise from solvent polarity, catalyst loading, or reaction time. Systematic comparative studies under standardized conditions (e.g., using Design of Experiments, DoE) isolate variables. For instance, Pd/C catalysts in polar aprotic solvents (DMF) may outperform Ni in non-polar solvents (toluene) due to enhanced solubility of intermediates .

Q. How is this compound applied in functional materials or drug design?

- Covalent Organic Frameworks (COFs) : The diamine moiety acts as a linker for constructing porous materials via Schiff-base reactions. For example, benzene-1,4-diamine derivatives enable COF-to-COF transformations through monomer exchange, critical for tuning pore size and functionality .

- Bifunctional Therapeutics : Structural analogs (e.g., N1,N1-dimethyl-N4-(pyridin-2-ylmethylene)benzene-1,4-diamine) are designed to target metal-amyloid-β species, combining metal-binding and amyloid-interacting domains .

Methodological Challenges and Solutions

Q. What computational tools predict the reactivity of N1,2-dimethyl derivatives in complex reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, HOMO localization on the benzene ring indicates susceptibility to electrophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics, particularly for tetrahydro-2H-pyran’s conformational flexibility .

Q. How are crystallographic data leveraged to validate synthetic products?

Single-crystal X-ray diffraction (e.g., COD entry 2232934) resolves bond lengths (C-N: ~1.35 Å) and dihedral angles between the benzene ring and tetrahydro-2H-pyran group. Discrepancies between experimental and computational models (e.g., >0.05 Å in bond lengths) prompt re-evaluation of synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。